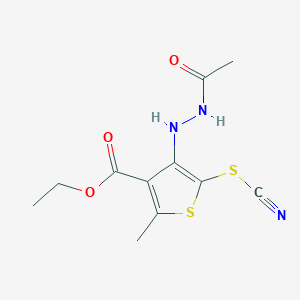
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone, commonly known as MNAE, is a chemical compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. MNAE has been studied extensively for its potential applications in the fields of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Phase Equilibrium Studies
Research into the phase equilibrium of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their properties and applications. These studies involve determining the solid-liquid phase equilibrium in different solvents, which is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structure of derivatives of similar compounds are studied to explore their potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal and its structural analysis provide insights into the chemical behavior and possible applications of these types of compounds (Shtamburg et al., 2019).
Synthetic Methods Development
Developing new synthetic methods for related compounds, such as 1-(2-chloro-5-nitrophenyl)ethanone, leads to the creation of a variety of derivatives with potential applications in various fields. Such research often focuses on efficient and versatile synthetic routes (Androsov et al., 2010).
Novel Compound Synthesis
Research on the synthesis of novel compounds, like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, explores their potential as inhibitors or activators in biochemical pathways. This can lead to the development of new drugs or chemical tools (Learmonth et al., 2002).
Protecting Group Development
The development of new protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, is crucial in synthetic chemistry. This research aids in the efficient synthesis of complex molecules (Robles et al., 1993).
Propiedades
Número CAS |
26464-50-6 |
|---|---|
Nombre del producto |
2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone |
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-(4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)16-10-15(18)12-4-8-14(9-5-12)17(19)20/h2-9,16H,10H2,1H3 |
Clave InChI |
VLWGLZKRJULNKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
